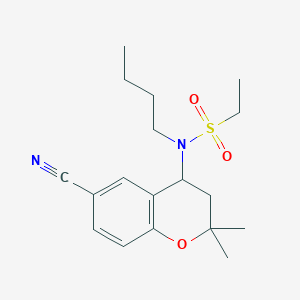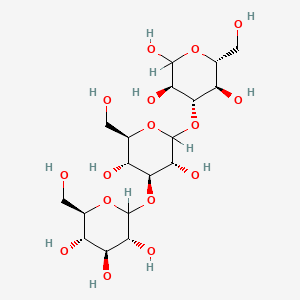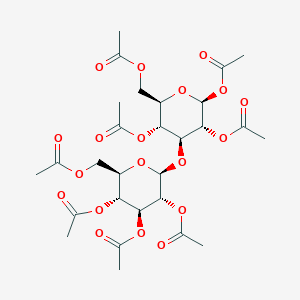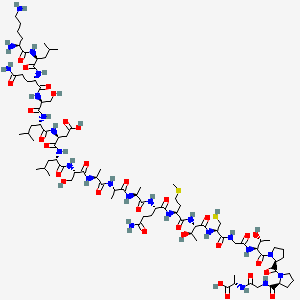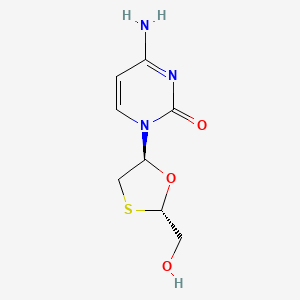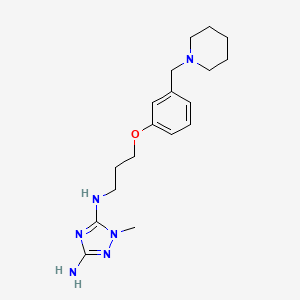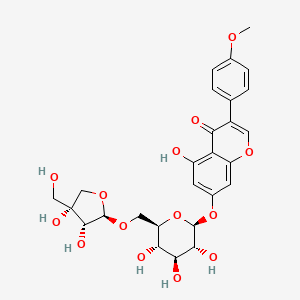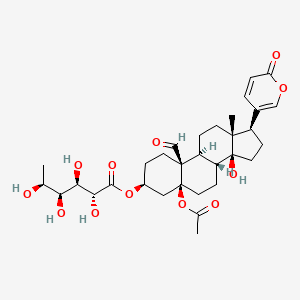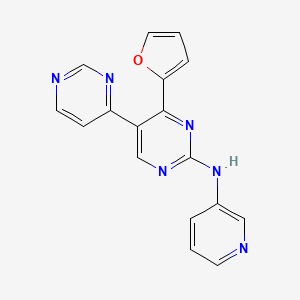
LAS38096
Overview
Description
LAS38096 is a potent, selective, and efficacious antagonist of the A2B adenosine receptor. It has a Ki value of 17 nM, indicating its high affinity for this receptor . The compound is primarily used in scientific research to study the role of A2B adenosine receptors in various physiological and pathological processes.
Scientific Research Applications
LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:
Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.
Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.
Industry: Developing new drugs targeting the A2B adenosine receptor.
Mechanism of Action
Target of Action
Unii-168SF9F04E, also known as LAS-38096 , is a potent, selective, and uncompetitive inhibitor that targets the enzyme-substrate complex. The primary target of this compound is the UCH-L1 enzyme.
Mode of Action
The compound exerts its therapeutic effects through the specific inhibition of the UCH-L1 enzyme. By binding to the enzyme, Unii-168SF9F04E prevents it from interacting with its substrates, thereby interrupting the cascade of events that lead to the activation of the enzyme.
Biochemical Analysis
Biochemical Properties
Unii-168SF9F04E plays a significant role in biochemical reactions, particularly as a potent, selective, and uncompetitive inhibitor of the enzyme ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1). This enzyme is involved in the regulation of protein degradation through the ubiquitin-proteasome system. By inhibiting UCH-L1, Unii-168SF9F04E affects the stability and turnover of various proteins within the cell. Additionally, Unii-168SF9F04E interacts with other biomolecules, including adenosine receptors, where it acts as an antagonist .
Cellular Effects
Unii-168SF9F04E exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Unii-168SF9F04E has been shown to affect the adenosine A2B receptor signaling pathway, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling events . Furthermore, its inhibition of UCH-L1 impacts protein turnover, which can influence cellular homeostasis and stress responses.
Molecular Mechanism
The molecular mechanism of Unii-168SF9F04E involves its binding interactions with specific biomolecules. As an uncompetitive inhibitor of UCH-L1, Unii-168SF9F04E binds to the enzyme-substrate complex, preventing the hydrolysis of ubiquitin from target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, affecting various cellular processes. Additionally, Unii-168SF9F04E acts as an antagonist of adenosine A2B receptors, blocking the binding of adenosine and inhibiting receptor activation . These interactions result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-168SF9F04E can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Unii-168SF9F04E can lead to alterations in cellular function, including changes in gene expression and protein turnover . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Unii-168SF9F04E vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating protein turnover and improving cellular homeostasis . At higher doses, Unii-168SF9F04E can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Unii-168SF9F04E is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Additionally, Unii-168SF9F04E can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, Unii-168SF9F04E is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the localization and accumulation of Unii-168SF9F04E within specific tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of Unii-168SF9F04E is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals . These localization patterns can affect the compound’s activity and function within the cell. Understanding the subcellular localization of Unii-168SF9F04E is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAS38096 involves several steps. One of the key steps includes the reaction of 4-methylpyrimidine with ethyl 2-furoate in anhydrous tetrahydrofuran (THF) at 0°C. This reaction yields 1-(2-furyl)-2-pyrimidin-4-ylethanone, which is then further reacted with other reagents to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of anhydrous solvents, and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
LAS38096 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
Taminadenant: Another A2B adenosine receptor antagonist with similar selectivity and potency.
Adenosine antagonist-1: Acts as an adenosine A3 receptor antagonist but has some overlap in its effects on A2B receptors.
Theophylline monohydrate: A natural alkaloid that also antagonizes adenosine receptors but with less selectivity.
Uniqueness
LAS38096 stands out due to its high selectivity and potency for the A2B adenosine receptor. Its Ki value of 17 nM is significantly lower than that of many other antagonists, indicating its strong binding affinity. This makes it particularly useful in research settings where precise modulation of the A2B receptor is required .
Properties
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 | |
| Record name | LAS-38096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAS-38096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


